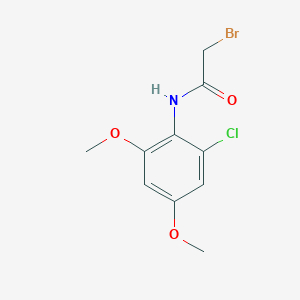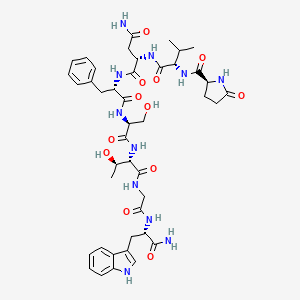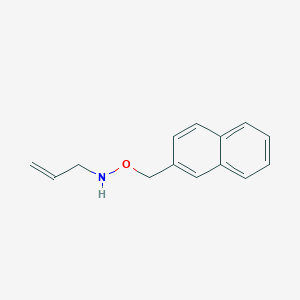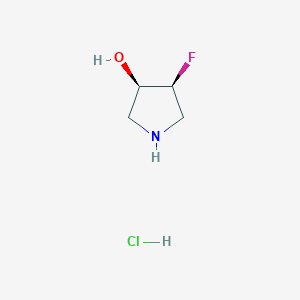![molecular formula C12H17BrClN B1448844 1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride CAS No. 1803591-42-5](/img/structure/B1448844.png)
1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride
Descripción general
Descripción
“1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride” is an organic compound . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . It is a versatile material used in scientific research, offering a wide range of applications, including drug discovery, organic synthesis, and pharmacology.
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been discussed in the literature . Pyrrolidine is a versatile scaffold for novel biologically active compounds . The synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) has been reported .Molecular Structure Analysis
The molecular formula of “1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride” is C12H17BrClN . The molecular weight is 290.63 . The IUPAC name is 1-[1-(4-bromophenyl)ethyl]pyrrolidine; hydrochloride .Physical And Chemical Properties Analysis
“1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride” appears as a powder . It has a molecular weight of 290.63 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .Aplicaciones Científicas De Investigación
Hybrid Organotellurium Ligands and Complexes
One study focused on the synthesis of hybrid (Te, N) and (N, Te, N) ligands, which incorporate the pyrrolidine ring, and their palladium(II) and mercury(II) complexes. These complexes were synthesized through reactions involving pyrrolidine hydrochloride derivatives, demonstrating their utility in forming bidentate and tridentate ligands that exhibit significant molecular association in solution. The study highlights the good ligating strength of the pyrrolidine N, indicating its potential for developing organometallic complexes with diverse applications in catalysis and material science (Singh et al., 2003).
Antioxidant and Anticholinergic Activities
Another application is found in the synthesis of biologically active natural bromophenols, where derivatives of pyrrolidine were synthesized and demonstrated powerful antioxidant activities, as well as inhibitory effects against cholinergic enzymes. This study underscores the potential of pyrrolidine derivatives in the development of new therapeutic agents with antioxidant and anticholinergic properties (Rezai et al., 2018).
Synthesis of Highly Functionalised Pyrrolidines
The synthesis of highly functionalized pyrrolidines through multi-component reactions showcases another scientific application. By employing pyrrolidine derivatives, researchers have developed a simple and rapid access to a variety of pyrrolidine-based molecules, potentially useful for drug discovery and organic synthesis (Devi & Perumal, 2006).
DFT and Quantum Chemical Investigation
Pyrrolidine derivatives have also been the subject of quantum chemical investigations to understand their molecular properties. Studies involving DFT and quantum chemical calculations provide insights into the electronic properties, molecular orbitals, and thermodynamics parameters of these compounds, aiding in the design of materials with desired chemical and physical properties (Bouklah et al., 2012).
Molecular Docking Studies
Finally, pyrrolidine derivatives have been explored in molecular docking studies to identify potential anti-cancerous drugs. Through detailed DFT calculations and molecular dynamics simulations, researchers assess the reactive properties of these molecules, exploring their stability, reactivity, and interactions with biological targets. Such studies provide a foundational understanding necessary for the development of novel therapeutics (Murthy et al., 2017).
Propiedades
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11;/h4-7,10H,2-3,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFHBVGWDQPMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate](/img/structure/B1448763.png)


![6,7,8,8a-Tetrahydro-4H,5aH-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1448768.png)

![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B1448770.png)



![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)
![tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate](/img/structure/B1448780.png)
![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B1448781.png)
